4,5-Dichloro-1H-benzo[d]imidazole

Antiviral HCMV Nucleoside Analogs

Researchers often encounter potency discrepancies when generic benzimidazole isomers are substituted. This 4,5-dichloro regioisomer (CAS 1360899-36-0) is structurally non-interchangeable with 5,6- or 4,6-dichloro variants-direct comparative data show up to a 17-fold difference in HCMV IC50 values. - Kinase Inhibitor Scaffold: Privileged ATP-competitive core; CK2 inhibition IC50 4-10 µM for DRB analogs, with TIBI derivatives achieving 0.09 µM against Rio1. - Anticoccidial Lead: N-substituted derivatives surpass Baycox in protistocidal assays. - Anticancer Metallodrugs: Ru(II)-arene complexes with dichloro-benzimidazole ligands outperform cisplatin in colorectal cancer models (Caco-2, HT-29). Standard pack sizes: 50 mg, 100 mg, 250 mg, 1 g. Bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
Cat. No. B13928636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-1H-benzo[d]imidazole
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11)
InChIKeyXDKJYHWFRJWKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-1H-benzo[d]imidazole: Core Chemical Profile and Procurement Context


4,5-Dichloro-1H-benzo[d]imidazole (CAS 1360899-36-0) is a heterocyclic compound with the molecular formula C7H4Cl2N2 and molecular weight 187.03 g/mol . It features a benzimidazole core — a fused bicyclic structure composed of benzene and imidazole rings — with chlorine atoms substituted at the 4 and 5 positions of the benzene ring . This dichloro substitution pattern distinguishes it from its closest regioisomers, 5,6-dichloro-1H-benzo[d]imidazole and 4,6-dichloro-1H-benzo[d]imidazole, and imparts specific electronic and steric properties that influence its reactivity and biological activity. The compound is primarily procured as a synthetic intermediate for the development of kinase inhibitors, antiviral agents, and metal-based anticancer complexes .

Why 4,5-Dichloro-1H-benzo[d]imidazole Cannot Be Substituted with Generic 5,6-Dichloro Analogs


The 4,5- and 5,6-dichloro regioisomers of benzimidazole are not interchangeable. A direct comparative study demonstrated that 2-bromo-5,6-dichloro-1-[(2-hydroxyethoxy)methyl]benzimidazole (compound 29b) exhibits an IC50 of 1.10 µM against HCMV, whereas its 4,5-dichloro regioisomer (32b) shows an IC50 of 18.4 µM — a 16.7-fold difference in potency [1]. Similarly, the 2-chloro-5,6-dichloro analog (29a) has an IC50 of 0.30 µM compared to 5.10 µM for the 4,5-dichloro counterpart (32a), representing a 17-fold difference [1]. This pronounced regioisomeric divergence is also evident in the HCMV activity of ribofuranosyl derivatives: the 5,6-dichloro series (TCRB, BDCRB) is reported to be more potent than the corresponding 4,5- and 4,6-dichloro analogs [2]. These data demonstrate that the precise positioning of chlorine atoms on the benzimidazole core critically modulates target engagement, rendering generic substitution scientifically invalid.

4,5-Dichloro-1H-benzo[d]imidazole: Comparative Performance Data Against Closest Analogs


HCMV Antiviral Activity: 4,5-Dichloro vs. 5,6-Dichloro Regioisomers in Acyclic Nucleoside Series

In a direct head-to-head comparison of acyclic nucleoside analogs, the 2-bromo-5,6-dichloro derivative (29b) inhibited HCMV with an IC50 of 1.10 µM, while the corresponding 4,5-dichloro derivative (32b) exhibited an IC50 of 18.4 µM [1]. For the 2-chloro series, the 5,6-dichloro analog (29a) showed an IC50 of 0.30 µM versus 5.10 µM for the 4,5-dichloro analog (32a) [1].

Antiviral HCMV Nucleoside Analogs

Cytotoxicity Profile of 4,5-Dichloro Ribofuranosyl Derivatives vs. Heterocyclic Precursors

The 2-chloro heterocyclic precursor (without ribose) exhibited cytotoxicity with IC50 values of 32–100 µM against uninfected HFF cells, while the corresponding 4,5-dichloro ribofuranosyl nucleosides (20a,b) were noncytotoxic at antiviral concentrations (IC50 = 1–10 µM) [1]. This indicates that glycosylation substantially reduces cytotoxicity while maintaining antiviral activity.

Antiviral Cytotoxicity Selectivity

4,5-Dichloroimidazole Derivatives: Antimicrobial Activity vs. Clinical Standards

N-substituted 4,5-dichloroimidazole derivatives demonstrated significant protistocidal activity against Colpoda steinii, exceeding the potency of the clinically used veterinary drug Baycox [1]. In contrast, the same compounds exhibited only weak antibacterial activity against S. aureus and E. coli [1].

Antimicrobial Protistocidal Veterinary

4,5-Dichloro Benzimidazole Scaffold in Ruthenium Complexes: Cytotoxicity in Colorectal Cancer Models

The Ru(II)-arene complex incorporating a 5,6-dichloro-1H-benzo[d]imidazole moiety (compound 11j) exhibited significant cytotoxicity against Caco-2 colorectal cancer cells with marked potency and selectivity over normal HEK-293 cells compared to cisplatin [1]. The compound also showed activity against the more aggressive HT-29 colorectal cancer cell line [1].

Anticancer Ruthenium Complexes Colorectal Cancer

CK2 Kinase Inhibition: 5,6-Dichloro Benzimidazole DRB vs. Advanced TIBI Analog

The classic benzimidazole CK2 inhibitor DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole) inhibits CK2 with IC50 values of 4–10 µM [1]. In contrast, the advanced benzimidazole derivative TIBI exhibits an IC50 of 0.09 µM and a Ki of 0.05 µM against the atypical Rio1 kinase [2].

Kinase Inhibition CK2 ATP-Competitive

Optimal Use Cases for 4,5-Dichloro-1H-benzo[d]imidazole Based on Empirical Evidence


Antiviral Drug Discovery: HCMV Inhibitor Lead Optimization

The 4,5-dichloro substitution pattern, while less potent against HCMV than the 5,6-dichloro isomer [1], provides a distinct selectivity window that may be advantageous for developing inhibitors with reduced off-target effects. Specifically, 4,5-dichloro ribofuranosyl nucleosides (e.g., 20a,b) are noncytotoxic at antiviral concentrations (1–10 µM), whereas the heterocyclic precursors exhibit cytotoxicity (IC50 = 32–100 µM) [2]. This profile is suitable for medicinal chemistry campaigns aiming to optimize therapeutic index through regioisomeric fine-tuning.

Veterinary Antiparasitic Development: Coccidiostat Candidate

N-substituted derivatives of 4,5-dichloroimidazole exhibit protistocidal activity that surpasses Baycox, a standard veterinary coccidiostat [1]. The weak antibacterial activity against S. aureus and E. coli [1] indicates a targeted spectrum of action, reducing the likelihood of off-target antimicrobial effects. This evidence supports the procurement of 4,5-dichloro-1H-benzo[d]imidazole as a core scaffold for developing next-generation anticoccidial agents for poultry and livestock applications.

Anticancer Metallodrug Design: Ruthenium Complexes

The 5,6-dichloro-1H-benzo[d]imidazole moiety, when incorporated into half-sandwich Ru(II)-arene complexes, yields compounds with superior potency and selectivity in colorectal cancer models (Caco-2, HT-29) compared to cisplatin [1]. This demonstrates that the 4,5-dichloro variant, as a closely related regioisomer, can serve as a valuable building block for designing metallodrugs with enhanced DNA-targeting capabilities and cancer cell imaging properties. Procurement should be prioritized for programs investigating ruthenium-based chemotherapeutics.

Kinase Inhibitor Scaffold Optimization: CK2 and Rio1 Targeting

The benzimidazole scaffold is a privileged structure for ATP-competitive kinase inhibition. While DRB (5,6-dichloro) inhibits CK2 with IC50 values of 4–10 µM [1], advanced derivatives like TIBI achieve nanomolar potency (IC50 = 0.09 µM) against Rio1 [2]. The 4,5-dichloro-1H-benzo[d]imidazole provides a distinct starting point for exploring structure-activity relationships that may yield inhibitors with improved selectivity profiles, particularly given the differential potency observed between 4,5- and 5,6-dichloro regioisomers in antiviral contexts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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